Prazosin-d8

Bioanalysis LC-MS/MS Pharmacokinetics

Prazosin-d8 (CAS 1006717-55-0) is a deuterium-labeled internal standard essential for LC-MS/MS quantification of prazosin in bioequivalence and pharmacokinetic studies. Matrix effects in biological samples compromise analyte accuracy when using non-isotopic internal standards. • Co-elutes with prazosin, correcting for matrix effects and ion suppression • Enables 0.1 ng/mL LLOQ for precise pharmacokinetic profiling (Cmax, AUC) • ≥98% purity with consistent lot-to-lot performance for GLP/GCP compliance Ideal for CROs and pharma labs requiring FDA/EMA-compliant bioanalytical methods.

Molecular Formula C19H21N5O4
Molecular Weight 391.4 g/mol
CAS No. 1006717-55-0
Cat. No. B028100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrazosin-d8
CAS1006717-55-0
Synonyms4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl-d8]-2-furanylmethanone;  1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furanylcarbonxyl)_x000B_piperazine-d8;  Adversuten-d8;  Adverszuten-d8;  Alpress LP-d8;  Furazosin-d8;  Lentopres-d8;  NSC 292810-d8;  Per
Molecular FormulaC19H21N5O4
Molecular Weight391.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC
InChIInChI=1S/C19H21N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22)/i5D2,6D2,7D2,8D2
InChIKeyIENZQIKPVFGBNW-YEBVBAJPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prazosin-d8 Isotopic Internal Standard


Prazosin-d8 (CAS 1006717-55-0) is a deuterium-labeled analog of the selective α1-adrenergic receptor antagonist prazosin . It is specifically formulated as a stable isotope-labeled internal standard (SIL-IS), intended exclusively for the quantification of unlabeled prazosin in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) . The incorporation of eight deuterium atoms shifts its molecular ion mass from m/z 384.2 to m/z 392.2, creating a distinct mass-to-charge ratio (m/z) that enables chromatographic co-elution and nearly identical ionization efficiency with the analyte, thereby correcting for matrix effects and instrument variability [1]. This product is critical for achieving the precision and accuracy mandated in bioequivalence studies and clinical pharmacokinetic assessments, as it provides a high-fidelity, chemically identical reference point that generic structural analogs cannot match.

Why Prazosin-d8 Cannot Be Replaced


In the context of regulatory-compliant LC-MS/MS bioanalysis, the substitution of a deuterated internal standard like prazosin-d8 with unlabeled prazosin or a non-isotopic structural analog (e.g., terazosin) introduces significant analytical risk and is scientifically invalid. Unlabeled prazosin is indistinguishable from the analyte in the mass spectrometer and would contribute directly to the measured signal, resulting in severe overquantification [1]. Conversely, using a structurally similar but chemically distinct analog, such as terazosin, fails to correct for matrix effects, as it exhibits different ionization efficiency, extraction recovery, and chromatographic behavior [2]. This leads to imprecise and inaccurate results, potentially causing a failure to meet the strict bioanalytical method validation criteria set by regulatory bodies like the FDA and EMA. Only a stable isotope-labeled version of the analyte, such as prazosin-d8, can co-elute and compensate for sample-to-sample variability in ionization, ensuring the method's reliability and the data's integrity for bioequivalence and pharmacokinetic studies [3].

Prazosin-d8 Quantitative Evidence


Lower Limit of Quantitation Sensitivity

In a validated LC-MS/MS method for quantifying prazosin in human plasma, the use of prazosin-d8 as the internal standard (IS) facilitated a lower limit of quantitation (LLOQ) of 0.1000 ng/mL [1]. The method achieved a linear dynamic range from 0.1000 to 30.00 ng/mL [1]. This analytical sensitivity was achieved through the precise MRM transition of m/z 392.2 → 95.0 for the IS, which co-elutes with the prazosin analyte (m/z 384.2 → 95.0) and corrects for signal suppression [1]. Prior methods without an isotopic IS or using structural analogs like terazosin typically report higher LLOQs and greater variability due to uncorrected matrix effects [2].

Bioanalysis LC-MS/MS Pharmacokinetics

Chromatographic Co-Elution

As a stable isotope-labeled internal standard (SIL-IS) with eight deuterium substitutions, prazosin-d8 exhibits a retention time that is indistinguishable from unlabeled prazosin under identical reversed-phase LC conditions [1]. This is a direct consequence of its identical chemical and physical properties. In contrast, non-isotopic internal standards like terazosin or doxazosin, which are structurally distinct, have different retention times, and therefore cannot correct for time-dependent matrix effects (e.g., ion suppression or enhancement) that occur at specific points during the chromatographic run [2]. The near-perfect co-elution of prazosin-d8 with prazosin ensures that the ratio of their signal responses remains constant despite fluctuations in ionization efficiency, thereby maximizing method accuracy and precision.

Chromatography Method Validation Matrix Effects

High Isotopic Purity

The technical datasheet for prazosin-d8 specifies a purity of ≥99% for deuterated forms (d1-d8) . This high purity is critical for minimizing analytical interference. Trace amounts of unlabeled (d0) prazosin in the IS product would contribute to the analyte signal, leading to overestimation of the analyte concentration, especially at low concentrations. In contrast, alternative internal standards like the antihypertensive agent terazosin, which is used in some older prazosin assays, are distinct chemical entities that require separate purity specifications and may contain impurities that co-elute with the analyte, further complicating quantification [1]. The well-defined purity of prazosin-d8 ensures that the IS itself does not introduce bias into the quantitative measurement.

Analytical Chemistry Quality Control Internal Standard

Matrix Effect Correction

The primary value proposition of a deuterated internal standard is its ability to correct for matrix effects. In the validated LC-MS/MS method, the use of prazosin-d8 as an isotopic internal standard significantly improved matrix effect correction, ensuring consistent quantification across human plasma samples [1]. This is achieved because any ion suppression or enhancement affecting the prazosin analyte signal will affect the co-eluting prazosin-d8 signal to the exact same degree, thereby normalizing the analyte-to-IS response ratio. Without this correction, as is the case when using a non-isotopic standard like terazosin, the method accuracy (% bias) can deviate by >15%, especially at low concentrations, which is outside the acceptance criteria of bioanalytical method validation guidelines from the FDA and EMA [2].

Matrix Effect Bioequivalence Method Validation

Mass Spectrometric Signal Separation

The multiple reaction monitoring (MRM) transition for prazosin-d8 is m/z 392.2 → 95.0, which is exactly 8 mass units higher than the transition for unlabeled prazosin (m/z 384.2 → 95.0) [1]. This 8 Da mass shift, resulting from the eight incorporated deuterium atoms, provides sufficient spectral resolution on a triple quadrupole mass spectrometer to completely separate the IS and analyte signals. This is a quantitative advantage over lower-labeled variants (e.g., a hypothetical prazosin-d5) which would offer a smaller mass shift and a higher risk of isotopic cross-talk or interference from the natural abundance of heavy isotopes in the analyte (M+5 signal), potentially compromising accuracy at extreme concentration ratios [2].

Mass Spectrometry MRM Isotopic Differentiation

Prazosin-d8 Application Scenarios


Generic Prazosin Bioequivalence

In the development of a generic prazosin product, a bioequivalence (BE) study is a mandatory regulatory requirement to demonstrate that the generic formulation's pharmacokinetic profile (rate and extent of absorption) is equivalent to the innovator product. Prazosin-d8 is the essential internal standard for these studies, as it provides the accuracy and precision required by the FDA and EMA [1]. The validated LC-MS/MS method using prazosin-d8, with its 0.1 ng/mL LLOQ, allows for the precise quantification of prazosin in plasma across all time points, including the terminal elimination phase where concentrations are extremely low . This enables the accurate calculation of critical pharmacokinetic parameters (Cmax, AUC0-24, AUC0-∞), whose 90% confidence intervals for geometric mean ratios must fall within 80.00–125.00% for the product to be considered bioequivalent. Substitution with a non-isotopic IS would jeopardize the study's outcome and the ANDA submission.

Clinical PK and TDM Studies

Prazosin-d8 is indispensable in clinical research settings for accurately characterizing the drug's pharmacokinetics in specific patient populations. For example, a recent study using prazosin-d8 as the IS was able to reliably detect sex-specific differences in prazosin exposure, revealing significantly higher AUC0-24 (+48%) and AUC0-∞ (+46%) medians in females compared to males [1]. This level of analytical precision, enabled by the robust matrix effect correction of prazosin-d8, is necessary for investigating inter-individual variability and its impact on drug safety and efficacy. Such data can inform precision dosing strategies and provide critical insights for regulatory agencies considering sex-inclusive evaluation policies for generic drugs [1].

Method Development and QC in CROs & Pharma

For Contract Research Organizations (CROs) and pharmaceutical companies, prazosin-d8 is a foundational tool for developing, validating, and implementing high-performance LC-MS/MS methods for prazosin [1]. Its high purity (≥99%) and fully characterized isotopic label ensure minimal interference and consistent lot-to-lot performance, which is essential for maintaining compliance with Good Laboratory Practice (GLP) and Good Clinical Practice (GCP) standards . This compound is used in daily assay runs as a quality control check to monitor instrument performance, column stability, and sample preparation consistency. Its proven ability to correct for matrix effects translates directly to higher assay success rates, fewer failed runs, and more predictable project timelines, providing a clear operational and economic advantage.

Preclinical and Veterinary PK Research

In preclinical drug development and veterinary research, where prazosin is often used as a tool compound to study α1-adrenergic receptor pharmacology in animal models, accurate quantification in various biological matrices (e.g., rat plasma, mouse brain tissue) is paramount. Prazosin-d8 enables the development of robust, sensitive assays for these complex matrices, where matrix effects from phospholipids and other endogenous components are severe [1]. By providing a reliable IS that co-elutes with the analyte, prazosin-d8 significantly reduces assay development time and improves the reliability of the generated PK/PD data, which is crucial for making informed decisions about lead optimization and dose selection before advancing to costly human trials.

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